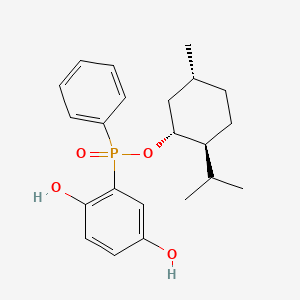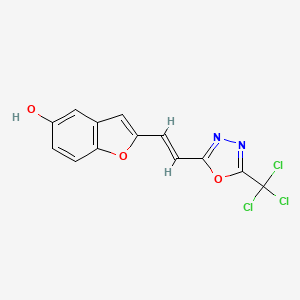
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring and an oxadiazole moiety, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the oxadiazole group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a benzofuran precursor, which undergoes a series of reactions to introduce the oxadiazole group and the trichloromethyl substituent . Industrial production methods often utilize microwave-assisted synthesis (MWI) to achieve higher yields and fewer side reactions .
Analyse Des Réactions Chimiques
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and anticancer effects . The benzofuran ring also contributes to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules. For example:
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole-containing molecules: Compounds with similar structures that exhibit antimicrobial and anticancer activities.
The uniqueness of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components .
Propriétés
Formule moléculaire |
C13H7Cl3N2O3 |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-13(15,16)12-18-17-11(21-12)4-2-9-6-7-5-8(19)1-3-10(7)20-9/h1-6,19H/b4-2+ |
Clé InChI |
MHWUCYHYTNCBGM-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O)C=C(O2)/C=C/C3=NN=C(O3)C(Cl)(Cl)Cl |
SMILES canonique |
C1=CC2=C(C=C1O)C=C(O2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


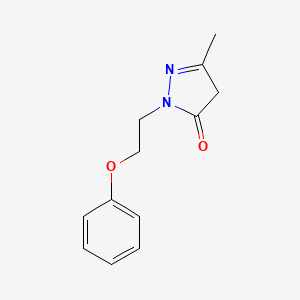
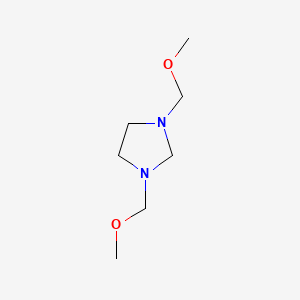

![5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine](/img/structure/B15213293.png)
![Cycloocta[c]pyridazine](/img/structure/B15213294.png)
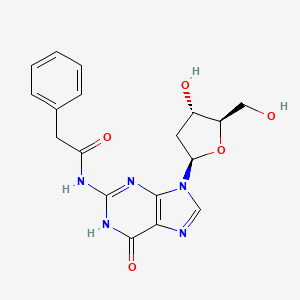

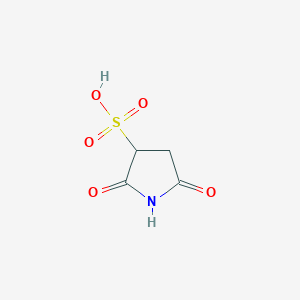
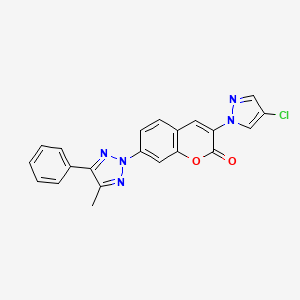
![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
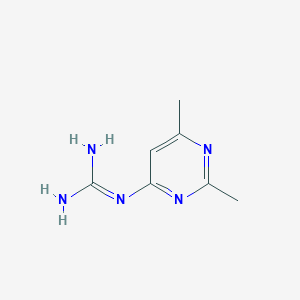
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
